![molecular formula C9H12ClNO2 B2440866 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 1447963-18-9](/img/structure/B2440866.png)
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
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Overview
Description
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a chemical compound that has gained attention in scientific research due to its potential for various applications. This compound is also known as Mocetinostat and is classified as a histone deacetylase inhibitor (HDAC inhibitor). The purpose of
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histones, which leads to the repression of gene expression. Inhibition of HDAC enzymes by 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one include the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. This results in the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one in lab experiments is its specificity for HDAC enzymes. This allows for the selective inhibition of these enzymes and the regulation of gene expression. However, one limitation of using 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is its potential toxicity, which can affect cell viability and lead to false results in experiments.
Future Directions
For the research on 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one include the development of more specific and potent HDAC inhibitors. In addition, the potential of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one in treating other diseases, such as neurodegenerative disorders and inflammatory diseases, is an area of interest for future research. Furthermore, the combination of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one with other anticancer agents is also an area of interest for future research, as it may lead to improved therapeutic outcomes.
Synthesis Methods
The synthesis of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex process that involves several steps. The starting material for the synthesis is 2-Acetyl-6-methylpyridine, which is reacted with chloroacetyl chloride to form 4-Chloro-1-(2-acetyl-6-methylpyridin-4-yl)butan-1-one. This intermediate is then reacted with sodium methoxide and methyl iodide to form 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one. The final product is obtained through purification and crystallization.
Scientific Research Applications
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been extensively studied for its potential in treating various diseases. It has been shown to have anticancer properties by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
properties
IUPAC Name |
4-chloro-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-7-5-8(10)6-9(12)11(7)3-4-13-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPBIFKTTCWILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one |
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